N-(tert-Butyl)-3-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNITNIQZMQEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681026 | |

| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235305-63-1 | |

| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(tert-Butyl)-3-methylpyridin-2-amine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(tert-Butyl)-3-methylpyridin-2-amine, a versatile heterocyclic amine with significant potential in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction and Strategic Importance

This compound (CAS No. 1235305-63-1) is a substituted aminopyridine that has garnered interest as a valuable building block in the synthesis of complex organic molecules. Its structural features, including a sterically hindered tert-butyl group and a methyl-substituted pyridine ring, impart unique reactivity and physicochemical properties. These characteristics make it a compelling scaffold for the design of novel therapeutic agents and specialized chemical entities. The strategic placement of the amino and methyl groups on the pyridine ring allows for diverse functionalization, rendering it a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its utility also extends to coordination chemistry, where it can serve as a ligand for the formation of metal complexes with catalytic or material science applications.[1]

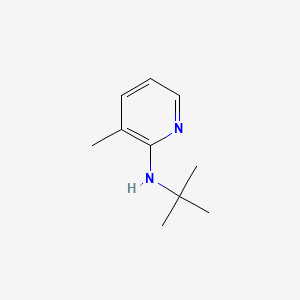

Figure 1: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 1235305-63-1 | [2] |

| Molecular Formula | C₁₀H₁₆N₂ | [2] |

| Molecular Weight | 164.25 g/mol | [2] |

| Boiling Point | 261 °C | [1] |

| Density | 0.977 g/cm³ | [1] |

| Flash Point | 112 °C | [1] |

| pKa (predicted) | 7.07 ± 0.10 | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected spectroscopic signatures of this compound based on the analysis of its functional groups and structural analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the various proton environments. The following are predicted chemical shifts and multiplicities:

-

Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 6-position is likely to be the most downfield, appearing as a doublet. The protons at the 4- and 5-positions will appear as a doublet of doublets and a doublet, respectively, with coupling constants typical for pyridyl systems.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons is expected in the upfield region (typically δ 1.2-1.5 ppm).

-

Methyl Protons: A singlet integrating to three protons is anticipated for the methyl group on the pyridine ring (typically δ 2.2-2.5 ppm).

-

Amine Proton: A broad singlet for the N-H proton is expected, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Predicted chemical shifts are as follows:

-

Pyridine Ring Carbons: Five distinct signals are expected in the downfield region (typically δ 110-160 ppm). The carbon bearing the amino group (C2) will be significantly upfield compared to the other sp² carbons.

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (typically δ 50-60 ppm) and one for the three equivalent methyl carbons (typically δ 28-32 ppm).

-

Methyl Carbon: A signal for the methyl group on the pyridine ring is expected in the upfield region (typically δ 15-25 ppm).

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorptions for the amine and aromatic functionalities:

-

N-H Stretch: A single, sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ for the secondary amine N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the tert-butyl and methyl groups will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. The fragmentation pattern is likely to be dominated by the loss of a methyl group from the tert-butyl moiety to form a stable [M-15]⁺ ion, which would be the base peak. Further fragmentation could involve the loss of the entire tert-butyl group.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable 2-halopyridine derivative with tert-butylamine. The starting material, 2-bromo-3-methylpyridine, is commercially available.

Figure 2: Proposed synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure that would require optimization for this specific transformation.

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-3-methylpyridine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).

-

Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by tert-butylamine (1.2-1.5 equiv) via syringe.

-

Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of a palladium catalyst and a bulky electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The base is essential for the deprotonation of the amine, and the inert atmosphere prevents the degradation of the catalyst.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups:

-

Amino Group: The secondary amine can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution reactions. The bulky tert-butyl group can sterically hinder reactions at the nitrogen center.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The amino group at the 2-position is an activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This makes the 4- and 6-positions susceptible to electrophilic attack.

-

Ligand Properties: The nitrogen atoms of the pyridine ring and the amino group can coordinate to metal centers, making it a bidentate ligand in coordination chemistry.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, information from structurally related aminopyridines suggests that it should be handled with care.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Drug Discovery

The substituted 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of this compound offers opportunities for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the methyl group provides a handle for further structural modifications. Its potential applications span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for applications in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its known and predicted properties, synthesis, and reactivity. Further experimental investigation is warranted to fully elucidate its physical properties and explore its utility in the development of novel chemical matter.

References

Sources

"N-(tert-Butyl)-3-methylpyridin-2-amine" CAS number 1235305-63-1

An In-Depth Technical Guide to N-(tert-Butyl)-3-methylpyridin-2-amine (CAS: 1235305-63-1)

Executive Overview

This compound is a substituted aminopyridine derivative recognized for its utility as a versatile building block in modern organic and medicinal chemistry.[1] Its unique molecular architecture, featuring a sterically hindered tert-butyl group appended to a 2-amino-3-methylpyridine core, imparts specific physicochemical properties that are highly sought after in the design of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of its properties, strategic applications, a representative synthetic protocol, and essential safety considerations, designed to empower researchers in leveraging this compound for advanced discovery programs. Notably, it has been identified as an intermediate in the synthesis of Ubrogepant, a medication used for the treatment of migraine.[2]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Identifiers

| Identifier | Value |

| IUPAC Name | N-tert-butyl-3-methylpyridin-2-amine[3] |

| CAS Number | 1235305-63-1[1][3][4][5] |

| Molecular Formula | C₁₀H₁₆N₂[1][3][5] |

| Molecular Weight | 164.25 g/mol [2][3][5] |

| Synonyms | N-(tert-Butyl)-3-methyl-2-pyridinamine; 2-Pyridinamine, N-(1,1-dimethylethyl)-3-methyl-; EOS-60902[1][3] |

| InChIKey | YLNITNIQZMQEBR-UHFFFAOYSA-N[3] |

| SMILES | CC1=C(N=CC=C1)NC(C)(C)C[3] |

Physicochemical Data

The following properties are critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| Boiling Point | 261 °C | [1][4] |

| Density | 0.977 g/cm³ | [1][4] |

| Flash Point | 112 °C | [1][4] |

| pKa (Predicted) | 7.07 ± 0.10 | [1][4] |

| Storage Temperature | 2-8 °C (Refrigerator) | [1][4][5] |

The Strategic Value of Molecular Architecture

The utility of this compound stems directly from the interplay of its three core structural motifs: the 2-aminopyridine scaffold, the sterically demanding tert-butyl group, and the 3-methyl substituent.

Caption: Key structural motifs and their functional contributions.

-

The 2-Aminopyridine Scaffold: This moiety is a well-established "privileged structure" in medicinal chemistry. Its nitrogen atoms serve as key hydrogen bond acceptors and donors, and the aromatic ring can participate in π-stacking interactions within biological targets. It is also a common ligand in coordination chemistry.[1]

-

The tert-Butyl Group: The incorporation of a tert-butyl group is a deliberate design choice in drug discovery.[6] Its significant steric bulk can provide a "steric shield," protecting adjacent functional groups from enzymatic degradation and thereby improving metabolic stability.[7] This group also increases lipophilicity, which can enhance membrane permeability, though this must be carefully balanced.[6][8] Furthermore, its rigid, tetrahedral geometry can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target protein.[7][9]

-

The 3-Methyl Group: The methyl group at the 3-position is not merely a passive substituent. It influences the electronic properties of the pyridine ring and can play a crucial role in dictating the molecule's preferred binding orientation (pose) within a receptor pocket by creating favorable van der Waals contacts or preventing unfavorable ones.

Core Applications in Research & Development

The unique structural features of this compound translate into several key applications.

-

Pharmaceutical Intermediate: Its primary role is as a key intermediate in multi-step syntheses of complex active pharmaceutical ingredients (APIs).[1] The presence of the hindered secondary amine provides a chemically distinct building block for creating drug candidates.

-

Ligand for Coordination Chemistry: The nitrogen atoms of the aminopyridine core can chelate to metal ions, making this molecule a candidate for developing novel catalysts, sensors, or advanced materials.[1]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a building block for creating new pesticides and herbicides.[1]

-

Fragment for Drug Discovery: In fragment-based drug discovery (FBDD), this molecule can be used as a starting point to screen against biological targets and subsequently elaborate into more potent lead compounds.[1]

Synthesis and Reactivity Profile

While numerous proprietary synthesis routes may exist, a highly logical and industrially scalable approach for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Conceptual Synthetic Workflow

This method is the gold standard for forming C-N bonds between aryl halides and amines.

Caption: Workflow for a representative Buchwald-Hartwig synthesis.

Representative Experimental Protocol

This protocol is a representative example based on established literature procedures for similar transformations. Note: This procedure should be optimized and validated in a laboratory setting.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Causality: Palladium catalysts are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst degradation and ensure high reaction efficiency.

-

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 2-chloro-3-methylpyridine (1.0 equivalent), and anhydrous toluene.

-

Causality: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. Anhydrous solvent is crucial as water can poison the catalyst and lead to side reactions.

-

-

Substrate Addition & Reaction: Add tert-butylamine (1.2 equivalents) via syringe. Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating is necessary to overcome the activation energy of the catalytic cycle. A slight excess of the amine ensures complete consumption of the more expensive aryl halide.

-

-

Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

Causality: Chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and any byproducts, yielding the pure compound.

-

Anticipated Spectroscopic Signature

While an experimental spectrum should always be acquired for confirmation, the key features of this compound can be predicted.

-

¹H NMR:

-

N-H Proton: A broad singlet, typically between δ 4.5-5.5 ppm.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the pyridine ring.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.4 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, typically upfield around δ 1.3-1.5 ppm.

-

-

IR Spectroscopy:

-

N-H Stretch: A single, sharp, medium-intensity band around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[10]

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the methyl and tert-butyl groups.

-

C-H Stretch (sp²): Bands just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region, characteristic of aromatic amines.[10]

-

Safety and Handling

No specific safety data sheet (SDS) for this compound was found in the public domain. Therefore, a conservative safety assessment must be inferred from its constituent parts: 2-amino-3-methylpyridine and tert-butylamine. This information is for guidance only; a compound-specific SDS from the supplier must be consulted prior to handling.

-

Inferred Hazards:

-

Toxicity: The 2-amino-3-methylpyridine scaffold is classified as toxic if swallowed, toxic in contact with skin, and may cause respiratory irritation.[11][12][13][14]

-

Corrosivity: tert-Butylamine is corrosive and can cause severe skin burns and eye damage.[15]

-

Flammability: While the flash point is high (112 °C), it should be kept away from ignition sources.

-

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8 °C.[1][5]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from a sophisticated combination of steric and electronic properties. Its role as a building block for complex molecular targets, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for researchers aiming to exploit its full potential in their synthetic and drug discovery endeavors.

References

-

LookChem. Cas 1235305-63-1, N-(tert-butyl). [Link]

-

PubChem, National Center for Biotechnology Information. 2-Amino-3-methylpyridine. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link]

-

Pharmaffiliates. CAS No : 1235305-63-1 | Product Name : this compound. [Link]

-

Pharmaffiliates. CAS No : 503-49-1 | Product Name : 3-Hydroxy-3-methylpentane-1,5-dioic Acid. [Link]

-

PubMed, National Center for Biotechnology Information. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

-

International Union of Crystallography. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

-

International Union of Crystallography Journals. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]

-

RSC Publishing. The tert-butyl group in chemistry and biology. [Link]

-

ResearchGate. 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. [Link]

-

ACS Publications. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

- Google Patents. Synthesis method of 2-amino pyridine compounds.

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

ChemRxiv, Cambridge Open Engage. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

-

PubMed Central, National Center for Biotechnology Information. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

-

PubMed Central, National Center for Biotechnology Information. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

-

University of Calgary. IR: amines. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. anaxlab.com [anaxlab.com]

- 3. This compound | C10H16N2 | CID 52988071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1235305-63-1 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N-(tert-Butyl)-3-methylpyridin-2-amine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-3-methylpyridin-2-amine is a substituted aminopyridine that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a sterically hindered tert-butyl group adjacent to the pyridine nitrogen, imparts specific chemical properties that make it a valuable building block in the design of novel compounds. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, and a summary of its key characteristics, offering a foundational resource for its application in research and development. The compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals, and also finds application as a ligand in coordination chemistry.[1]

Molecular Structure and Formula

The molecular and structural formula of this compound provides the basis for understanding its chemical behavior and reactivity.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |

| Molecular Weight | 164.25 g/mol | [2] |

| IUPAC Name | N-tert-butyl-3-methylpyridin-2-amine | [2] |

| CAS Number | 1235305-63-9 | [1][2] |

| SMILES | CC1=C(N=CC=C1)NC(C)(C)C | [2] |

The structure consists of a pyridine ring substituted at the 2-position with a tert-butylamino group and at the 3-position with a methyl group. The presence of the bulky tert-butyl group creates significant steric hindrance around the amino nitrogen, influencing its nucleophilicity and the rotational dynamics of the C-N bond. This steric bulk is a key feature that can be exploited in synthetic strategies to control selectivity and introduce specific conformational constraints in target molecules.

Caption: 2D representation of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. The general principle involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.

For the synthesis of the title compound, the preferred starting materials are a 2-halo-3-methylpyridine (e.g., 2-chloro-3-methylpyridine or 2-bromo-3-methylpyridine) and tert-butylamine. The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield and purity. Sterically hindered phosphine ligands are often employed to facilitate the coupling with challenging substrates like the sterically demanding tert-butylamine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization based on the specific halide used and the scale of the reaction.

Materials:

-

2-Chloro-3-methylpyridine or 2-Bromo-3-methylpyridine

-

tert-Butylamine

-

Palladium precursor (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., (±)-BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl or a more specialized ligand like XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In an inert atmosphere (e.g., a glovebox or under a stream of argon), add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4-2.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: To the flask, add the 2-halo-3-methylpyridine (1.0 equivalent) and tert-butylamine (1.1-1.5 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as diethyl ether or ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published in publicly accessible databases, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the tert-butyl group protons. The aromatic protons will appear in the downfield region, typically between δ 6.5 and 8.5 ppm, with coupling patterns indicative of their positions on the pyridine ring. The methyl group protons will likely appear as a singlet around δ 2.0-2.5 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet further upfield, likely in the δ 1.0-1.5 ppm region. The N-H proton will present as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The methyl carbon will appear around δ 15-25 ppm. The quaternary carbon of the tert-butyl group will be found around δ 50-60 ppm, and the three equivalent methyl carbons of the tert-butyl group will resonate at approximately δ 25-35 ppm.

Infrared (IR) Spectroscopy: As a secondary amine, the IR spectrum of this compound is expected to exhibit a characteristic N-H stretching vibration. This will appear as a single, relatively sharp peak in the region of 3350-3310 cm⁻¹. Other significant absorptions will include C-H stretching vibrations from the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (in the 1600-1400 cm⁻¹ region), and C-N stretching vibrations (typically in the 1335-1250 cm⁻¹ range for aromatic amines).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound. A prominent fragmentation pattern is the loss of a methyl group from the tert-butyl cation to form a stable fragment at m/z 149. Another likely fragmentation is the loss of the entire tert-butyl group, leading to a fragment at m/z 107.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[1] Its sterically hindered nature can be strategically employed to influence the binding of a final compound to its biological target or to modulate its pharmacokinetic properties.

While specific, publicly disclosed applications of this exact molecule are limited, its structural motif is found in compounds investigated for various therapeutic areas. The aminopyridine scaffold is a well-established pharmacophore in drug discovery, and the introduction of a tert-butyl group can enhance metabolic stability and lipophilicity. For instance, related N-(tert-butyl)pyridine derivatives have been explored in the development of inhibitors for various enzymes and as ligands for receptors in the central nervous system. Its use as a ligand in the formation of metal complexes also opens avenues for its application in catalysis and materials science.[1]

Conclusion

This compound is a valuable synthetic building block with distinct structural features that are of interest to the scientific research community. A robust synthesis via the Buchwald-Hartwig amination allows for its accessible preparation. A thorough understanding of its molecular structure and spectroscopic properties is essential for its effective utilization in the design and synthesis of novel chemical entities with potential applications in drug discovery and materials science.

References

-

LookChem. This compound. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

Sources

Spectroscopic Characterization of N-(tert-Butyl)-3-methylpyridin-2-amine: A Technical Guide

Introduction

N-(tert-Butyl)-3-methylpyridin-2-amine, with CAS number 1235305-63-1, is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring a sterically hindered tert-butyl group adjacent to the amino linkage on a pyridine ring, presents a unique electronic and steric profile. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering valuable insights for researchers in synthesis, process development, and quality control.

Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to provide a comprehensive and predictive characterization. This approach not only offers a robust analytical framework for this compound but also serves as a methodological template for the characterization of novel substituted pyridines.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound is depicted below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Experimental Protocol: NMR

A standard approach for acquiring NMR spectra for this compound would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic protons.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons on the pyridine ring, the N-H proton, the methyl group on the pyridine ring, and the tert-butyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | Doublet | 1H | H6 (Pyridine) |

| ~ 7.3 | Doublet | 1H | H4 (Pyridine) |

| ~ 6.5 | Triplet | 1H | H5 (Pyridine) |

| ~ 4.5 | Singlet (broad) | 1H | N-H |

| ~ 2.2 | Singlet | 3H | Pyridine-CH₃ |

| ~ 1.4 | Singlet | 9H | tert-Butyl-CH₃ |

Rationale for Predictions: The chemical shifts of the pyridine protons are predicted based on data for similar 2-aminopyridine systems. The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The broadness of the N-H signal is anticipated due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. The methyl and tert-butyl groups are expected to appear as sharp singlets in their respective aliphatic regions.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 158 | C2 (Pyridine) |

| ~ 148 | C6 (Pyridine) |

| ~ 138 | C4 (Pyridine) |

| ~ 122 | C3 (Pyridine) |

| ~ 112 | C5 (Pyridine) |

| ~ 51 | C (tert-Butyl) |

| ~ 29 | CH₃ (tert-Butyl) |

| ~ 18 | CH₃ (Pyridine) |

Rationale for Predictions: The chemical shifts for the pyridine carbons are estimated from data for 2-amino-3-methylpyridine. The carbon attached to the amino group (C2) is expected to be the most downfield in the aromatic region. The quaternary carbon of the tert-butyl group will be significantly downfield compared to its methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR

The IR spectrum can be obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory, which is ideal for solid or liquid samples. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretch |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 2980 - 2850 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium | C-H bending |

| 1370 and 1390 | Medium | tert-Butyl bending (doublet) |

| 1250 - 1020 | Medium | C-N stretch |

Rationale for Predictions: The N-H stretching vibration is a key diagnostic peak for secondary amines.[3] The strong aliphatic C-H stretching bands will be dominated by the tert-butyl and methyl groups. The aromatic C=C and C=N stretching vibrations are characteristic of the pyridine ring. The presence of a tert-butyl group often gives rise to a characteristic doublet in the C-H bending region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol: MS

For a compound of this nature, electrospray ionization (ESI) would be a suitable technique. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 164, corresponding to the molecular weight of the compound (C₁₀H₁₆N₂). A less intense M+1 peak at m/z 165 will also be present due to the natural abundance of ¹³C.

-

Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through the loss of the tert-butyl group or cleavage of the pyridine ring.

Figure 2: Predicted Fragmentation Pathway of this compound.

Rationale for Predictions: The most prominent fragmentation is expected to be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable carbocation at m/z 149. Another significant fragmentation would be the loss of the entire tert-butyl radical (•C₄H₉), leading to a fragment at m/z 107, which corresponds to the 2-amino-3-methylpyridine radical cation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale behind these predictions, offer a solid foundation for researchers working with this compound. The provided experimental protocols are standard and should yield high-quality data for empirical verification. As with any predictive analysis, experimental confirmation is the ultimate standard for structural validation.

References

-

LookChem. Cas 1235305-63-1, N-(tert-butyl). [Link]

-

Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. [Link]

-

PubChem. This compound. [Link]

Sources

Unlocking the Therapeutic Potential of N-(tert-Butyl)-3-methylpyridin-2-amine: A Technical Guide for Preclinical Investigation

Foreword: The Aminopyridine Scaffold as a Privileged Motif in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic promise is a constant endeavor. Within the vast landscape of heterocyclic chemistry, the aminopyridine scaffold has emerged as a "privileged structure," a molecular framework that is recurrent in a multitude of biologically active compounds.[1] This is attributed to its unique electronic properties, hydrogen bonding capabilities, and its ability to serve as a versatile synthetic handle for constructing diverse chemical libraries.[2] Derivatives of aminopyridines have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4]

This in-depth technical guide focuses on a specific, yet under-explored derivative: N-(tert-Butyl)-3-methylpyridin-2-amine . While this compound is cataloged and available, its specific biological activities are not extensively documented in publicly available literature.[5][6][7] However, its structural features—the 2-aminopyridine core, a lipophilic N-tert-butyl group, and a methyl substituent on the pyridine ring—provide a strong rationale for investigating its potential as a therapeutic agent. The presence of a bulky tert-butyl group, in particular, has been shown in other chemical series to enhance potency and influence selectivity for biological targets.[8]

This document will serve as a comprehensive roadmap for the preclinical investigation of this compound. We will delve into its chemical properties, propose a series of testable hypotheses for its biological activity based on the rich pharmacology of related analogues, and provide detailed, field-proven experimental protocols for its synthesis and initial biological screening. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for researchers to generate robust and reproducible data.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of any drug discovery program. These properties influence its solubility, permeability, metabolic stability, and ultimately, its potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [5] |

| Molecular Weight | 164.25 g/mol | [5] |

| CAS Number | 1235305-63-1 | [5] |

| IUPAC Name | N-tert-butyl-3-methylpyridin-2-amine | [5] |

| SMILES | CC1=C(N=CC=C1)NC(C)(C)C | [5] |

| Calculated LogP | 2.5 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Predicted pKa | 7.07 ± 0.10 | [9] |

The calculated LogP of 2.5 suggests that this compound possesses moderate lipophilicity, a favorable characteristic for cell membrane permeability. Its relatively low molecular weight and the presence of both hydrogen bond donors and acceptors make it an attractive starting point for fragment-based drug design and lead optimization.

Hypothesized Biological Activities and Screening Strategy

Given the lack of specific biological data for this compound, a logical starting point is to investigate activities that are well-established for the broader class of aminopyridine derivatives. The substitution pattern of our target molecule can then be used to refine these hypotheses.

| Potential Biological Activity | Rationale based on Aminopyridine Derivatives | Key Molecular Targets |

| Antimicrobial | Numerous 2-aminopyridine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[4] Metal complexes of 2-amino-3-methylpyridine have also demonstrated antimicrobial effects.[][11] | Bacterial cell wall synthesis enzymes, DNA gyrase, etc. |

| Anti-inflammatory | Certain aminopyridine complexes have been shown to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[3] | 5-Lipoxygenase, Cyclooxygenases (COX-1/2) |

| Enzyme Inhibition | The aminopyridine scaffold is a versatile pharmacophore for designing enzyme inhibitors. Derivatives have been developed as inhibitors of α-glucosidase and various kinases.[3][12] The 2-amino-4-methylpyridine scaffold has been used to develop inhibitors of inducible nitric oxide synthase (iNOS).[13] | Kinases (e.g., JAK2), α-glucosidase, iNOS |

| Anticancer | The role of 11β-hydroxysteroid dehydrogenases (11β-HSD) in cancer cell proliferation has been a target for novel therapies. N-tert-butyl substituted aminothiazolones have shown inhibitory activity against these enzymes.[8] | 11β-HSD1, 11β-HSD2, various kinases involved in cell proliferation |

Based on this rationale, a tiered screening approach is recommended. An initial broad-spectrum screen against a panel of bacterial and fungal strains, followed by targeted enzymatic and cell-based assays for anti-inflammatory and anticancer activities, would be an efficient strategy to identify the most promising therapeutic area for this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. A common approach involves the protection of the amino group of 2-amino-3-methylpyridine, followed by N-alkylation. A Boc-protected intermediate is often used in the synthesis of related pharmaceutical compounds.[14][15]

Diagram of Synthetic Pathway

Caption: General synthetic scheme for this compound.

Detailed Synthetic Protocol (Example)

This protocol is a general guideline and may require optimization.

-

Protection of 2-Amino-3-methylpyridine:

-

To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (1.1 eq).

-

The reaction mixture is stirred at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product, 2-(Boc-amino)-3-methylpyridine, is purified by column chromatography.[15]

-

-

Synthesis of this compound:

-

The specific steps for the introduction of the N-tert-butyl group following the Boc-protection would depend on the chosen synthetic strategy and may involve multiple steps including reduction or alkylation, which are not detailed in the readily available literature for this specific compound.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Experimental Protocols for Biological Screening

The following protocols are provided as a starting point for the biological evaluation of this compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include positive (broth + bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, pro-inflammatory mediators.

Caption: Workflow for the 5-Lipoxygenase (5-LOX) inhibition assay.

-

Reagent Preparation: Prepare assay buffer, a solution of 5-lipoxygenase, and a solution of the substrate, linoleic acid.

-

Compound Addition: Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Zileuton).

-

Enzyme Addition: Add the 5-LOX enzyme solution to each well and incubate for a short period to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid solution to each well.

-

Detection: Measure the absorbance of the product at a specific wavelength (e.g., 234 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vitro Pharmacokinetic Profiling: Cytochrome P450 (CYP) Inhibition Assay

Understanding a compound's potential for drug-drug interactions is crucial. This assay evaluates the inhibitory effect of this compound on major CYP450 enzymes.[16][17]

-

Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes, a specific CYP probe substrate, and this compound at various concentrations in a phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.

-

Reaction Termination: After a specific incubation time, terminate the reaction by adding a stopping solution (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC₅₀ value.

Data Interpretation and Future Directions

The initial screening results will guide the subsequent steps in the drug discovery process.

-

Potent Antimicrobial Activity: If this compound shows significant antimicrobial activity, further studies should include determining its spectrum of activity against a broader panel of pathogens, including resistant strains, and assessing its mechanism of action.

-

Significant Anti-inflammatory or Enzyme Inhibitory Activity: Promising results in these assays would warrant further investigation into its selectivity against related enzymes and its efficacy in cell-based models of inflammation or the specific disease pathway.

-

Favorable In Vitro ADME Profile: Low CYP inhibition is a positive attribute. Further in vitro studies on metabolic stability, plasma protein binding, and permeability would be necessary.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural relationship to a class of compounds with a rich history of biological activity provides a strong impetus for its investigation. By following the systematic approach outlined in this guide—from understanding its fundamental properties to conducting a well-designed initial biological screening—researchers can efficiently unlock the therapeutic potential of this intriguing molecule and contribute to the development of the next generation of medicines.

References

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

- In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. NIH.

- Application Notes and Protocols for 2-Aminopyridine Derivatives in Drug Discovery Screening. Benchchem.

- This compound | C10H16N2 | CID - PubChem. NIH.

- Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed.

- In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PubMed.

- Cas 1235305-63-1,N-(tert-butyl) - LookChem.

- A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. PMC - NIH.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- This compound | 1235305-63-1. ChemicalBook.

- N,N-Boc,Boc-2-amino-3-Methylpyridine. MySkinRecipes.

- 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis. ChemicalBook.

- CAS 1603-40-3 2-Amino-3-methylpyridine. BOC Sciences.

- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- CAS No : 1235305-63-1 | Product Name : this compound.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C10H16N2 | CID 52988071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1235305-63-1 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 1235305-63-1,this compound | lookchem [lookchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N,N-Boc,Boc-2-amino-3-Methylpyridine [myskinrecipes.com]

- 15. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 16. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(tert-Butyl)-3-methylpyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Unveiling a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of versatile molecular scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, the 2-aminopyridine core has emerged as a privileged structure, embedded in a multitude of clinically successful drugs.[1][2] This guide provides an in-depth technical review of a significant derivative of this class: N-(tert-Butyl)-3-methylpyridin-2-amine . This compound, characterized by its unique substitution pattern, offers a valuable synthon for medicinal chemists engaged in the design and synthesis of next-generation pharmaceuticals. Its sterically hindered amine and the electronic properties conferred by the methyl-substituted pyridine ring present both challenges and opportunities in molecular design. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical properties, and, most importantly, its applications as a critical intermediate in the quest for new medicines.

Molecular Overview and Physicochemical Properties

This compound, with the CAS Number 1235305-63-1, is a substituted aminopyridine that has garnered interest as a versatile building block in organic synthesis.[3][4] Its structure features a pyridine ring substituted at the 2-position with a tert-butylamino group and at the 3-position with a methyl group.

The presence of the bulky tert-butyl group introduces significant steric hindrance around the secondary amine, which can influence its reactivity and conformational preferences. This steric shielding can be strategically employed in synthesis to direct reactions to other positions on the molecule or to modulate the binding affinity of the final compound to its biological target. The methyl group, an electron-donating substituent, subtly alters the electronic landscape of the pyridine ring, potentially influencing its pKa and reactivity in cross-coupling reactions.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 1235305-63-1 | [3] |

| Molecular Formula | C₁₀H₁₆N₂ | [3] |

| Molecular Weight | 164.25 g/mol | [3] |

| Boiling Point | 261 °C | [4] |

| Density | 0.977 g/cm³ | [4] |

| Flash Point | 112 °C | [4] |

| pKa (Predicted) | 7.07 ± 0.10 | [4] |

| XLogP3 (Predicted) | 2.5 | [3] |

Synthesis and Manufacturing

The efficient and scalable synthesis of this compound is crucial for its application in drug development programs. While several synthetic strategies can be envisioned for the construction of 2-aminopyridines, the Buchwald-Hartwig amination stands out as a highly effective and industrially viable method for this particular molecule.[5][6] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, a transformation that is often challenging to achieve through classical methods.

Recommended Synthetic Route: Buchwald-Hartwig Amination

The recommended synthetic pathway involves the palladium-catalyzed cross-coupling of 2-bromo-3-methylpyridine with tert-butylamine . This approach offers high yields and good functional group tolerance, making it a robust choice for both laboratory-scale synthesis and larger-scale production.

Figure 1: Synthetic workflow for this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Proposed)

The following protocol is a proposed method based on established Buchwald-Hartwig amination procedures for similar substrates.[7] Optimization of reaction parameters may be necessary to achieve maximum yield and purity.

Materials:

-

2-Bromo-3-methylpyridine

-

tert-Butylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%). The flask is then sealed, evacuated, and backfilled with argon. This cycle is repeated three times to ensure an inert atmosphere.

-

Addition of Reagents: Under a positive pressure of argon, add sodium tert-butoxide (1.5 equivalents), 2-bromo-3-methylpyridine (1.0 equivalent), and anhydrous toluene.

-

Addition of Amine: Add tert-butylamine (1.2 equivalents) to the reaction mixture via syringe.

-

Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium(0) species and facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the final product.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which is the active nucleophile in the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents like toluene are used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst system.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Therefore, maintaining an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure high yields.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected spectral characteristics based on its structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl protons, and the tert-butyl protons. The pyridine protons will appear as multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The methyl group protons will likely be a singlet around δ 2.0-2.5 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet further upfield, typically around δ 1.3-1.5 ppm. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The pyridine ring carbons will resonate in the downfield region (δ 110-160 ppm). The quaternary carbon of the tert-butyl group will appear around δ 50-60 ppm, while the methyl carbons of the tert-butyl group will be found further upfield (around δ 25-30 ppm). The methyl group attached to the pyridine ring will have a characteristic signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H Stretch: A single, sharp to moderately broad band in the region of 3300-3400 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the methyl and tert-butyl groups.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region corresponding to the aryl C-N bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 164. A prominent fragmentation pattern is the loss of a methyl group from the tert-butyl cation to form a stable [M-15]⁺ fragment at m/z 149. Further fragmentation of the pyridine ring may also be observed.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications.[4] The 2-aminopyridine moiety is a common feature in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.

Role as a Key Building Block

This compound serves as a readily available starting material for the introduction of the substituted aminopyridine core into larger, more complex molecules. The secondary amine provides a convenient handle for further functionalization, such as acylation, alkylation, or sulfonylation, allowing for the rapid generation of compound libraries for high-throughput screening.

Figure 2: Role of this compound as a versatile intermediate in drug discovery.

Insights from Patent Literature

A review of the patent literature reveals the utility of the this compound scaffold in the development of novel therapeutics. While direct citation of this specific starting material can be infrequent, the core structure is present in numerous patented compounds. For instance, patents for novel kinase inhibitors often feature substituted 2-aminopyridines as the hinge-binding motif. The N-tert-butyl group can serve to occupy a specific hydrophobic pocket within the enzyme's active site, thereby enhancing potency and selectivity. Researchers are encouraged to explore patent databases using the chemical structure of this compound to identify specific applications relevant to their therapeutic area of interest.[3]

Potential Biological Activity

While primarily utilized as a synthetic intermediate, the inherent biological activity of this compound itself should not be entirely discounted. The broader class of aminopyridines is known to exhibit a range of pharmacological effects, often through modulation of ion channels.[2] However, to date, there is limited publicly available data on the specific biological targets or pharmacological profile of this compound. Further investigation in this area could reveal novel therapeutic applications for this molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the modern medicinal chemist. Its efficient synthesis via the Buchwald-Hartwig amination allows for its ready incorporation into drug discovery pipelines. The unique combination of a sterically hindered amine and a substituted pyridine ring provides a rich platform for the design of novel therapeutic agents targeting a wide array of biological targets. As the demand for new and innovative medicines continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a crucial role in shaping the future of drug development. Further exploration of its own potential biological activity and the development of novel synthetic methodologies for its derivatives will continue to expand its utility in the field.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52988071, this compound. Retrieved from [Link].

-

LookChem (2023). This compound. Retrieved from [Link].

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Retrieved from [Link].

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link].

-

Khalid, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link].

-

Synthesis and Pharmacological activities of 2-(3'- substituted-2'-hydroxypropylmino)pyridines. ResearchGate. Retrieved from [Link].

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link].

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link].

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link].

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link].

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. This compound | C10H16N2 | CID 52988071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 1235305-63-1,this compound | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of N-(tert-Butyl)-3-methylpyridin-2-amine and its Analogs: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This technical guide delves into the discovery, synthesis, and potential therapeutic applications of a specific analog, N-(tert-Butyl)-3-methylpyridin-2-amine, with a focus on its role as a modulator of the Adrenomedullin-2 Receptor (AM2R), a promising target in oncology.[3][4] We will explore the strategic rationale behind its design, provide detailed synthetic protocols, and discuss the broader implications for drug development professionals.

The 2-Aminopyridine Scaffold: A Foundation for Diverse Pharmacology

The 2-aminopyridine core is a simple, low molecular weight motif that has been successfully incorporated into a multitude of approved drugs and clinical candidates.[2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal anchor for engaging with a wide array of biological targets. Researchers have extensively demonstrated the broad pharmacological potential of 2-aminopyridine derivatives, which exhibit activities including:

-

Anticancer: Particularly as kinase inhibitors (e.g., CDK, JAK2, MAP4K4).[1][5][6][7][8]

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

The simple design of this scaffold facilitates straightforward chemical modifications, allowing for rapid exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties.[2][9]

Discovery of this compound as an Adrenomedullin-2 Receptor (AM2R) Antagonist

The discovery of this compound is situated within the context of targeting the Adrenomedullin (AM) signaling pathway, which is implicated in cancer progression through the promotion of proliferation, angiogenesis, and metastasis.[3][4] The AM system has two primary receptors, AM1R and AM2R. While both contribute to tumor progression, the inhibition of AM1R is associated with clinically unacceptable increases in blood pressure.[10][11] This positions the selective antagonism of AM2R as a more viable therapeutic strategy in oncology.[4]

This compound has been identified as a selective inhibitor of the AM2 receptor, with potential applications in the treatment of proliferative disorders, including pancreatic cancer. The design of this molecule likely leverages the established ability of the 2-aminopyridine scaffold to serve as a potent pharmacophore, while the tert-butyl and methyl substitutions are crucial for optimizing binding affinity, selectivity, and drug-like properties.

The Adrenomedullin-2 Receptor Signaling Pathway

The AM2R is a G-protein-coupled receptor (GPCR) that, upon binding with its ligand, adrenomedullin, initiates a signaling cascade that can promote cell survival and proliferation. The selective blockade of this receptor is a key therapeutic goal.

Caption: Simplified AM2R signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[12] This reaction is a powerful tool for the formation of carbon-nitrogen bonds, a common transformation in pharmaceutical synthesis.[12][13]

The general approach involves the coupling of an aryl halide (2-bromo-3-methylpyridine) with an amine (tert-butylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

-

2-bromo-3-methylpyridine

-

tert-butylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methylpyridine (1.0 eq).

-

Add sodium tert-butoxide (2.0 eq), Pd2(dba)3 (0.002 eq), and BINAP (0.004 eq).

-

Add anhydrous toluene to the vessel.

-

To this mixture, add tert-butylamine (2.0 eq).

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (typically monitored by TLC or LC-MS for completion).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis via Buchwald-Hartwig amination.

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The structural features of this compound are key to its biological activity.

| Property | Value | Source |

| Molecular Formula | C10H16N2 | PubChem[16] |

| Molecular Weight | 164.25 g/mol | PubChem[16] |

| CAS Number | 1235305-63-1 | PubChem[16] |

Key Structural Features and their Putative Roles:

-

2-Aminopyridine Core: Acts as the primary pharmacophore, likely forming crucial hydrogen bonds with the target receptor.

-

3-Methyl Group: This small alkyl group can influence the electronic properties of the pyridine ring and provide steric hindrance that may enhance selectivity or modulate binding orientation.

-

N-tert-Butyl Group: This bulky, lipophilic group is expected to occupy a hydrophobic pocket within the AM2R binding site. Its size and shape are critical for achieving high affinity and selectivity over other receptors, such as AM1R. The tert-butyl group can also improve metabolic stability and other pharmacokinetic parameters.

The exploration of analogs would likely involve modifications at these key positions to further optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Future Directions and Therapeutic Potential

This compound and its analogs represent a promising new class of selective AM2R antagonists. Further research and development in this area could lead to novel therapeutics for various cancers. Key areas for future investigation include:

-